molecular formula C14H19N5O2S B2418255 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one CAS No. 2097902-92-4

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one

Cat. No.: B2418255
CAS No.: 2097902-92-4
M. Wt: 321.4
InChI Key: JYQFFKBMXKNNPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one is a useful research compound. Its molecular formula is C14H19N5O2S and its molecular weight is 321.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S/c1-10-12(11(2)21-16-10)3-4-14(20)19-7-5-18(6-8-19)13-9-15-22-17-13/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQFFKBMXKNNPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCN(CC2)C3=NSN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological effects based on available research findings.

Synthesis and Structural Characteristics

The synthesis of the compound involves multiple steps that typically include the reaction of 3,5-dimethylisoxazole with various piperazine derivatives. The characterization of this compound is often confirmed through techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .

Structural Formula

The molecular structure can be represented as follows:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

Where xx, yy, zz, and ww correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.

Anticancer Potential

Recent studies have indicated that compounds with similar oxazole and thiadiazole moieties exhibit significant anticancer properties. For instance, derivatives containing these structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The IC50 values for these compounds ranged from 0.12 to 2.78 µM, demonstrating potent antiproliferative activity .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.48Apoptosis induction via caspase activation
Compound BHCT-1160.78Cell cycle arrest at G1 phase
Target CompoundMCF-7TBDTBD

The proposed mechanism of action for this compound includes the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. The presence of electron-withdrawing groups in similar compounds has been linked to enhanced biological activity due to increased electron affinity .

Study 1: In Vivo Efficacy

A study conducted on a murine model demonstrated that the administration of similar oxazole derivatives resulted in a significant reduction in tumor size compared to control groups. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .

Study 2: Molecular Docking Analysis

Molecular docking studies have suggested that the compound interacts favorably with targets involved in cancer proliferation pathways. The binding affinities indicated strong interactions with key receptors, which are crucial for its anticancer effects .

Scientific Research Applications

Antimicrobial Properties

Preliminary studies indicate that the compound exhibits significant antimicrobial properties. The presence of the oxazole and thiadiazole rings enhances its interaction with microbial targets.

Table 2: Antimicrobial Activity

CompoundActivity TypeMechanism
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-...AntimicrobialInhibits bacterial cell wall synthesis
2-(3,5-Dimethylisoxazolyl)benzamideAnticancerInduces apoptosis in cancer cells

Studies have shown that this compound is effective against various bacterial strains, particularly Gram-positive bacteria. Its mechanism of action appears to involve inhibition of cell wall synthesis, which is critical for bacterial survival.

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. It has been evaluated against several cancer cell lines with promising results.

Case Study: Cytotoxicity Evaluation

In a study evaluating its cytotoxicity against cancer cell lines (HCT116, MCF7), the compound demonstrated significant activity compared to standard chemotherapeutics. The mechanism involves inducing apoptosis through pathways associated with oxidative stress and DNA damage.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the oxazole and thiadiazole rings can significantly influence biological activity.

Table 3: Summary of SAR Findings

ModificationEffect on Activity
Addition of alkyl groupsIncreased lipophilicity
Alteration of piperazine substituentsEnhanced receptor binding affinity
Variation in oxazole substituentsImproved antimicrobial potency

Q & A

Basic: What are the common synthetic routes for preparing this compound, and what key reaction conditions are critical for achieving high yields?

The synthesis typically involves multi-step reactions, focusing on coupling the 3,5-dimethylisoxazole moiety with the 1,2,5-thiadiazole-piperazine fragment. Critical steps include:

  • Nucleophilic substitution : Reacting a propan-1-one precursor with a piperazine-thiadiazole intermediate under reflux in polar aprotic solvents (e.g., DMF, DMSO) .
  • Heterocycle formation : Cyclization of oxazole precursors using diethyl oxalate or similar reagents in toluene with NaH as a base .
  • Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization (ethanol/DMF mixtures) to isolate the final product .
    Key conditions : Temperature control (reflux at 80–120°C), anhydrous solvents, and stoichiometric precision to minimize side reactions .

Basic: Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and ring systems. For example, the piperazine protons resonate at δ 2.5–3.5 ppm, while the isoxazole methyl groups appear at δ 2.1–2.3 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+^+ at m/z 376.12) .
  • Infrared Spectroscopy (IR) : Peaks at 1650–1700 cm1^{-1} confirm the ketone group, while 1520–1580 cm1^{-1} indicates thiadiazole C=N stretching .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can reaction parameters (temperature, solvent, catalyst) be optimized to improve the yield of the final product in multi-step syntheses?

  • Design of Experiments (DoE) : Use response surface methodology to systematically vary parameters (e.g., temperature: 70–110°C; solvent: DMF vs. acetonitrile; catalyst: NaH vs. K2_2CO3_3) and identify optimal conditions .
  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, enabling precise control of exothermic reactions (e.g., cyclization steps) and reducing side products .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for coupling reactions) may enhance efficiency in specific steps .

Advanced: What computational methods are suitable for predicting the biological activity of this compound, and how can molecular docking studies be validated?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., 14-α-demethylase, PDB: 3LD6). Focus on hydrogen bonding between the thiadiazole moiety and active-site residues (e.g., His310) .
  • Validation : Compare docking scores with known inhibitors (e.g., fluconazole) and validate predictions via in vitro enzymatic assays (IC50_{50} measurements) .
  • MD Simulations : Run 100-ns molecular dynamics simulations to assess binding stability and conformational changes .

Advanced: How should researchers address contradictions in reported synthetic yields or biological activity data across different studies?

  • Replicate Conditions : Ensure identical reagents, solvent grades, and equipment (e.g., microwave vs. conventional heating) .
  • Purity Verification : Re-analyze disputed compounds via HPLC and HRMS to rule out impurities affecting yield/activity .
  • Substituent Effects : Evaluate electronic/steric differences in analogs (e.g., methyl vs. ethyl groups on isoxazole) that may alter reactivity or binding .
  • Statistical Analysis : Apply ANOVA to compare datasets and identify significant outliers .

Basic: What are the critical intermediates in the synthesis of this compound, and how are their structures confirmed prior to use in subsequent reactions?

  • Key Intermediates :
    • 3,5-Dimethylisoxazole-4-carbonyl chloride : Synthesized via Claisen condensation and confirmed by IR (C=O at 1750 cm1^{-1}) .
    • 4-(1,2,5-Thiadiazol-3-yl)piperazine : Characterized by 1^1H NMR (piperazine protons at δ 3.1–3.4 ppm) and MS .
  • Validation : Intermediate purity (>90%) is confirmed via TLC (Rf_f comparison) and LC-MS before proceeding to coupling reactions .

Advanced: What strategies can be employed to scale up the synthesis of this compound while maintaining reaction efficiency and product purity?

  • Continuous-Flow Systems : Scale reactions from milligram to gram quantities with minimized batch-to-batch variability .
  • Catalyst Immobilization : Use heterogeneous catalysts (e.g., silica-supported Pd) for easy recovery and reuse .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the contribution of the oxazole and thiadiazole moieties to observed biological effects?

  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing thiadiazole with oxadiazole) .
  • Biological Testing : Compare IC50_{50} values in antifungal or enzyme inhibition assays .
  • Computational SAR : Use QSAR models to correlate substituent properties (logP, polar surface area) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.